![molecular formula C22H23NO3S B2719470 1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-41-6](/img/structure/B2719470.png)
1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one” is a type of spiro compound. Spiro compounds are compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidines and their derivatives has been a subject of extensive research. A variety of methods have been developed for the N-heterocyclization of primary amines with diols . The synthesis of spiro compounds often involves reactions of isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate .Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . These techniques can be used to analyze the molecular structure of “1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one”.Chemical Reactions Analysis
Piperidines and their derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one” would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one” would depend on its specific molecular structure. Spiro compounds are known to be highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . Further analysis would be needed to determine the specific properties of this compound.Applications De Recherche Scientifique
Sigma Receptor Ligands
Compounds structurally related to "1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one" have been investigated for their binding properties to sigma(1) and sigma(2) receptors. These studies have identified potent ligands displaying high affinity and selectivity towards sigma(1) receptors, with potential implications for the development of new therapeutic agents targeting neurological and psychiatric disorders. Spirocyclic compounds, including benzopyran and benzofuran derivatives, have been synthesized to explore the structure-activity relationship (SAR) essential for sigma receptor affinity and selectivity (Maier & Wünsch, 2002).
Histone Deacetylase (HDAC) Inhibitors
Spiro[chromane‐2,4′‐piperidine] derivatives have been developed as novel histone deacetylase (HDAC) inhibitors, demonstrating significant in vitro antiproliferative activities and improved pharmacokinetic profiles. These compounds exhibit superior in vivo antitumor activity, underlining their potential in cancer therapy. The synthesis and evaluation of these HDAC inhibitors highlight their role in modulating gene expression, a critical factor in cancer progression and other diseases (Thaler et al., 2012).
Acetyl-CoA Carboxylase (ACC) Inhibitors
Research into spiro[chroman-2,4'-piperidin]-4-one derivatives has led to the discovery of compounds with potent inhibitory activity against acetyl-CoA carboxylase (ACC). These findings are significant for understanding lipid metabolism and developing treatments for metabolic disorders. ACC inhibitors have shown promise in reducing the respiratory quotient in animal models, indicating an increase in whole-body fat oxidation. This research contributes to the ongoing efforts to find effective treatments for obesity and related metabolic diseases (Shinde et al., 2009).
Anti-Microbial Agents
Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been synthesized and evaluated for their anti-microbial and anti-fungal activities. These compounds, developed through efficient synthetic methods, have demonstrated significant potential as anti-microbial agents, offering a new avenue for the development of treatments against resistant microbial strains. The molecular docking studies of these compounds have further elucidated their mechanisms of action, providing insights into their interactions with microbial targets (Ghatpande et al., 2021).
Orientations Futures
Piperidines and their derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines , exploring the biological activity of new piperidine derivatives , and investigating the properties and potential applications of “1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one”.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as spiro heterocycles, have been found to exhibit various biological activities .
Mode of Action
It’s possible that the compound interacts with its targets through the spiro[chroman-2,4’-piperidin]-4-one moiety, which is a common structural feature in many bioactive compounds .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it might have good bioavailability due to the presence of the spiro[chroman-2,4’-piperidin]-4-one moiety, which is a common feature in many bioactive compounds .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Propriétés
IUPAC Name |
1'-(2-benzylsulfanylacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-19-14-22(26-20-9-5-4-8-18(19)20)10-12-23(13-11-22)21(25)16-27-15-17-6-2-1-3-7-17/h1-9H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLDQEBOXNKXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)
![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)
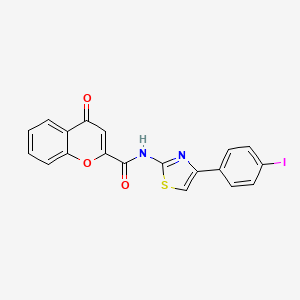
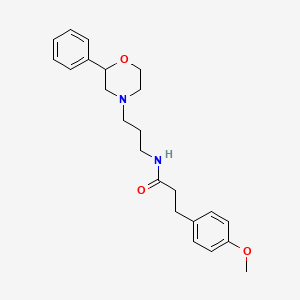

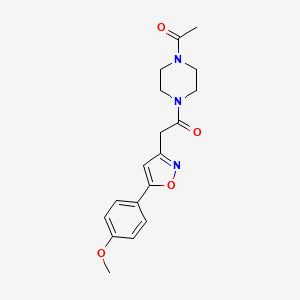

![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2719401.png)

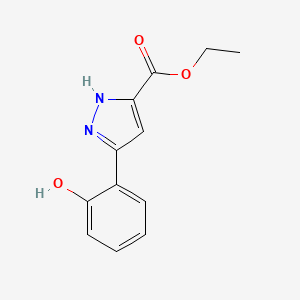

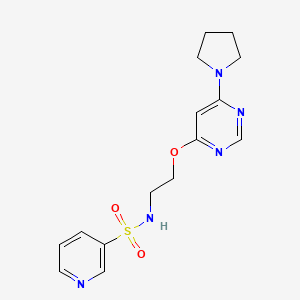
![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)